(3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone
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Overview
Description
(3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone is an organic compound that features a complex structure with both aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone typically involves multi-step organic reactions. One common approach is to start with 3-amino-2-methylbenzyl alcohol, which undergoes a series of reactions including amination and cyclization to introduce the piperazine ring . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylbenzyl alcohol: Shares a similar aromatic structure but lacks the piperazine moiety.
N-(3-Amino-2-methylphenyl)-4-[methyl(phenyl)amino]butanamide: Contains a similar amino-methylphenyl group but differs in the attached functional groups.
Uniqueness
(3-Amino-2-methylphenyl)(4-methyl-1-piperazinyl)methanone is unique due to its combination of aromatic and piperazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3-amino-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-10-11(4-3-5-12(10)14)13(17)16-8-6-15(2)7-9-16/h3-5H,6-9,14H2,1-2H3 |
InChI Key |
QHUYETFJMCVWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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